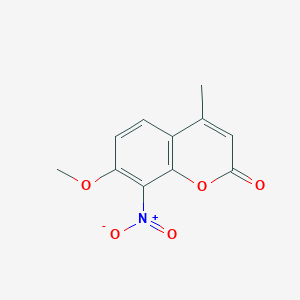![molecular formula C13H12N2O2 B11875819 Methyl 6-methyl-[2,3'-bipyridine]-5'-carboxylate CAS No. 1346686-80-3](/img/structure/B11875819.png)
Methyl 6-methyl-[2,3'-bipyridine]-5'-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 6-methyl-[2,3’-bipyridine]-5’-carboxylate is a derivative of bipyridine, a heterocyclic compound consisting of two pyridine rings. This compound is of significant interest due to its potential applications in various fields such as chemistry, biology, and industry. The molecular formula of Methyl 6-methyl-[2,3’-bipyridine]-5’-carboxylate is C12H11N2O2.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of bipyridine derivatives, including Methyl 6-methyl-[2,3’-bipyridine]-5’-carboxylate, often involves metal-catalyzed cross-coupling reactions. Common methods include Suzuki coupling, Stille coupling, and Negishi coupling . These reactions typically require a palladium or nickel catalyst, a base, and an appropriate solvent. For instance, the Suzuki coupling reaction involves the reaction of a boronic acid with a halogenated pyridine derivative in the presence of a palladium catalyst and a base such as potassium carbonate.
Industrial Production Methods
Industrial production of bipyridine derivatives can involve large-scale coupling reactions using continuous flow reactors to enhance efficiency and yield. The use of homogeneous and heterogeneous catalysts is common to facilitate these reactions under controlled conditions .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 6-methyl-[2,3’-bipyridine]-5’-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace a leaving group on the pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted bipyridine derivatives.
Wissenschaftliche Forschungsanwendungen
Methyl 6-methyl-[2,3’-bipyridine]-5’-carboxylate has diverse applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals.
Biology: Investigated for its potential as a photosensitizer in photodynamic therapy.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic devices.
Wirkmechanismus
The mechanism of action of Methyl 6-methyl-[2,3’-bipyridine]-5’-carboxylate involves its ability to coordinate with metal ions, forming stable complexes. These complexes can interact with biological molecules, leading to various biochemical effects. For instance, in photodynamic therapy, the compound can generate reactive oxygen species upon light activation, causing cell damage and death in targeted tissues .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-Methyl-2,3’-bipyridine: A closely related compound with similar coordination properties.
2,2’-Bipyridine: Widely used in coordination chemistry and known for its strong binding affinity to metal ions.
4,4’-Bipyridine: Another bipyridine derivative with applications in molecular electronics and materials science.
Uniqueness
Methyl 6-methyl-[2,3’-bipyridine]-5’-carboxylate is unique due to its specific functional groups, which enhance its solubility and reactivity compared to other bipyridine derivatives. Its methyl and carboxylate groups provide additional sites for chemical modification, making it a versatile compound for various applications.
Eigenschaften
CAS-Nummer |
1346686-80-3 |
|---|---|
Molekularformel |
C13H12N2O2 |
Molekulargewicht |
228.25 g/mol |
IUPAC-Name |
methyl 5-(6-methylpyridin-2-yl)pyridine-3-carboxylate |
InChI |
InChI=1S/C13H12N2O2/c1-9-4-3-5-12(15-9)10-6-11(8-14-7-10)13(16)17-2/h3-8H,1-2H3 |
InChI-Schlüssel |
LJGUVJZDFUPTJN-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC(=CC=C1)C2=CC(=CN=C2)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


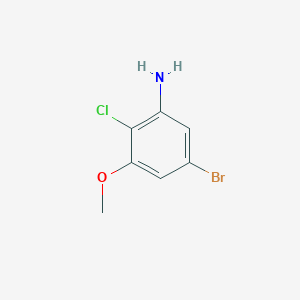
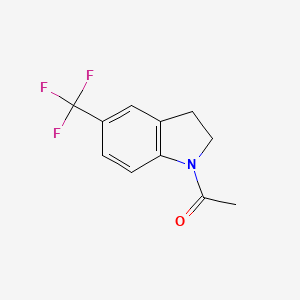



![2-((4,5-Dihydro-1H-benzo[g]indazol-7-yl)oxy)ethanol](/img/structure/B11875791.png)
![1-(8-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-yl)ethanone](/img/structure/B11875792.png)
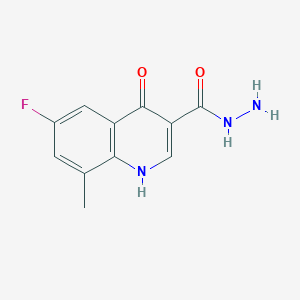

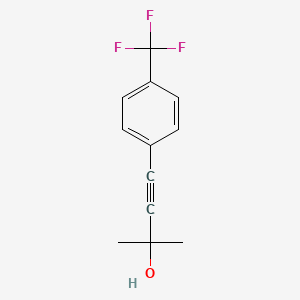
![2-(Chloromethyl)-4-methyl-2,3-dihydrofuro[3,2-c]quinoline](/img/structure/B11875827.png)


